molecular formula C20H26O B1673174 1-Methoxy-4-[6-methyl-4-(2-methyl-1-propen-1-yl)-1,5,7-octatrien-1-yl]benzene CAS No. 75539-64-9

1-Methoxy-4-[6-methyl-4-(2-methyl-1-propen-1-yl)-1,5,7-octatrien-1-yl]benzene

Cat. No.: B1673174
CAS No.: 75539-64-9
M. Wt: 282.4 g/mol
InChI Key: FNNVIJKTAGXPFS-UHFFFAOYSA-N
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Description

Juvocimene I is a potent juvenile hormone (JH) analog first isolated from the essential oil of sweet basil (Ocimum basilicum L.) by Nishida, Bowers, and Evans in 1980 . Its structure was confirmed through synthesis using cis-β-ocimene and p-methoxycinnamoyl chloride, revealing a unique fused architecture combining a monoterpene ((E)-β-ocimene) and a phenylpropanoid ((E)-anethole) . Both natural and synthetic forms of Juvocimene I exhibit identical bioactivity, validating its role as a highly active JH mimic .

Properties

CAS No.

75539-64-9

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1-methoxy-4-[6-methyl-4-(2-methylprop-1-enyl)octa-1,5,7-trienyl]benzene

InChI

InChI=1S/C20H26O/c1-6-17(4)15-19(14-16(2)3)9-7-8-18-10-12-20(21-5)13-11-18/h6-8,10-15,19H,1,9H2,2-5H3

InChI Key

FNNVIJKTAGXPFS-UHFFFAOYSA-N

Isomeric SMILES

CC(=CC(C/C=C/C1=CC=C(C=C1)OC)/C=C(\C)/C=C)C

Canonical SMILES

CC(=CC(CC=CC1=CC=C(C=C1)OC)C=C(C)C=C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Juvocimene I;  Juvocimene 1; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Juvocimene I belongs to a class of JH mimics, including natural and synthetic compounds. Below is a detailed comparison of its structural features, bioactivity, and ecological roles relative to key analogs.

Structural and Functional Comparisons

2.1.1 Juvocimene II
  • Source : Ocimum basilicum L. .
  • Structure: Shares a fused terpene-phenylpropanoid backbone with Juvocimene I but differs in stereochemistry or substituent arrangement .
  • Bioactivity : Exhibits 3,000-fold higher JH activity than JH I in topical applications against the milkweed bug (Oncopeltus fasciatus) . This exceptional potency underscores its utility as a biological insect growth regulator.
2.1.2 Juvadecene
  • Source : Macropiper excelsum (Piperaceae) .
  • Structure : Comprises a 3,4-methylenedioxyphenyl group linked to a decene chain, lacking the terpene moiety found in Juvocimenes .
  • Bioactivity : Displays significant JH activity but is less potent than Juvocimene II. Its simpler structure may reduce stability or receptor affinity compared to basil-derived analogs .
2.1.3 JH III
  • Source : Naturally occurring in insects and plants (e.g., Manduca sexta) .
  • Structure: A sesquiterpenoid with an epoxide group, distinct from Juvocimene I’s hybrid architecture .
  • Bioactivity : The primary insect JH, but plant-produced JH III may serve ecological roles in deterring herbivores. Juvocimene I’s activity surpasses JH III in synthetic assays .

Data Table: Key Features of JH Mimics

Compound Source Structural Features JH Activity (vs. JH I) Key Studies
Juvocimene I Ocimum basilicum Fused β-ocimene + anethole High (qualitative) Nishida et al., 1984
Juvocimene II Ocimum basilicum Modified terpene-phenylpropanoid 3,000x Bowers & Nishida, 1980
Juvadecene Macropiper excelsum 3,4-methylenedioxyphenyl + decene Moderate Toong et al., 1988
JH III Insects/Plants Sesquiterpenoid epoxide Baseline (1x) Dinan, 2001
Methoprene Synthetic Terpenoid ether 10–100x Industry studies
Fenoxycarb Synthetic Carbamate derivative 500x Industry studies

Ecological and Practical Implications

  • Plant Defense : Juvocimenes exemplify plants’ ability to synthesize insect hormone analogs to disrupt pest development. Their high activity suggests selective pressure against co-evolved insects .
  • Synthetic Utility: Unlike JH III, Juvocimene I and II resist degradation in insects, enhancing their pesticidal durability . However, synthetic analogs like fenoxycarb are preferred in commercial formulations due to lower production costs .
  • Structural Insights: The fused terpene-phenylpropanoid structure of Juvocimenes may optimize receptor binding, a feature absent in simpler analogs like juvadecene .

Preparation Methods

Synthetic Route from trans-β-Ocimene and p-Methoxycinnamyl Chloride

The most widely cited synthesis of Juvocimene I involves a coupling reaction between trans-β-ocimene and p-methoxycinnamyl chloride (Fig. 1). Although reaction conditions (e.g., temperature, catalysts) are not explicitly described in the available literature, the protocol likely proceeds via nucleophilic acyl substitution or Friedel-Crafts acylation. The synthetic pathway is validated by its replication of the natural compound’s spectral properties and bioactivity.

Key Steps :

  • Precursor Preparation : trans-β-Ocimene, a monoterpene, is derivatized to enhance reactivity.
  • Conjugation : Reaction with p-methoxycinnamyl chloride introduces the aromatic moiety.
  • Purification : Chromatographic techniques isolate Juvocimene I from byproducts.

Confirmation of Structural Integrity

Structural elucidation of synthetic Juvocimene I relies on spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Comparative studies demonstrate that synthetic and natural Juvocimene I share identical $$^{1}\text{H}$$-NMR spectra, confirming the fidelity of the synthetic route. Additionally, receptor-binding assays using chimeric EcR/RXR constructs verify that both forms potentiate muristerone A-primed transcriptional activity to the same extent.

Physicochemical Properties

Juvocimene I’s properties are critical for handling and storage (Table 1).

Table 1: Physicochemical Properties of Juvocimene I

Property Value Source
Molecular Formula C₂₀H₂₆O
Molecular Weight 282.427 g/mol
Density 0.935 g/cm³ (predicted)
CAS Number 75539-64-9
Storage Conditions -20°C (powder), -80°C (solution)

Biological Activity and Applications

Juvocimene I’s bioactivity is mediated through its interaction with EcR/USP heterodimers, enhancing transcriptional activation in the presence of ecdysteroids like muristerone A. For example, 20 μM Juvocimene I increases muristerone A-primed EcR/RXR activity by 3.2-fold in CHO cell assays. This mechanism underpins its use in insect growth regulation and gene expression studies.

Comparative Analysis of Preparation Methods

Table 2: Natural vs. Synthetic Preparation of Juvocimene I

Parameter Natural Extraction Chemical Synthesis
Yield Low (plant-dependent) High (scalable)
Purity Requires extensive purification Controlled reaction conditions
Cost High (biomass procurement) Moderate (precursor costs)
Bioactivity Identical to synthetic Identical to natural

Q & A

Q. What are the optimal synthesis methods for Juvocimene I, and how do reaction conditions influence yield and purity?

To address this, researchers should first conduct a systematic review of existing synthetic pathways (e.g., enzymatic, chemical catalysis) and identify gaps in yield optimization or purity challenges. Experimental design should employ factorial experiments to test variables like temperature, solvent polarity, and catalyst concentration. Use HPLC and NMR for purity validation, and apply ANOVA to determine statistically significant factors .

Q. How can researchers validate the structural characterization of Juvocimene I when spectral data (e.g., NMR, MS) show discrepancies?

Methodological approaches include:

  • Replicating spectral analysis under standardized conditions (e.g., solvent, instrument calibration).
  • Cross-verifying with computational chemistry tools (e.g., DFT simulations for NMR chemical shifts).
  • Comparing results with synthetic intermediates to isolate structural ambiguities .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of Juvocimene I?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor-binding assays) based on Juvocimene I’s hypothesized mechanism. Use dose-response curves to quantify IC50 values and include positive/negative controls. Ensure assay reproducibility via triplicate runs and blinded data analysis .

Q. How should researchers address solubility challenges in pharmacokinetic studies of Juvocimene I?

Employ a tiered approach:

  • Screen co-solvents (e.g., DMSO, cyclodextrins) using phase-solubility diagrams.
  • Validate solubility-enhanced formulations in simulated biological fluids (e.g., SGF, SIF).
  • Use molecular dynamics modeling to predict solvent-molecule interactions .

Q. What criteria define a statistically robust sample size for toxicity studies of Juvocimene I?

Apply power analysis to determine the minimum sample size required to detect effect sizes (e.g., LD50, organ toxicity). Use historical toxicity data from structurally analogous compounds to estimate variability. Ensure compliance with institutional ethics guidelines for animal or cell-based models .

Advanced Research Questions

Q. How can contradictory data on Juvocimene I’s mechanism of action (MOA) be resolved across independent studies?

Advanced strategies include:

  • Meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Designing orthogonal experiments (e.g., CRISPR knockouts, isotopic labeling) to validate hypothesized MOA pathways.
  • Applying Bayesian statistics to quantify the probability of competing hypotheses .

Q. What experimental frameworks are recommended for studying Juvocimene I’s synergistic effects with existing therapeutics?

Use the PICO(T) framework:

  • P opulation: Target disease model (e.g., murine cancer xenografts).
  • I ntervention: Juvocimene I + standard drug.
  • C omparator: Standard drug alone.
  • O utcome: Tumor regression rate, survival metrics.
  • T ime: 4-week observation period. Analyze synergy via Chou-Talalay combination indices .

Q. How can researchers isolate Juvocimene I’s enantiomers to assess stereospecific bioactivity?

Methodological steps:

  • Develop chiral chromatography protocols (e.g., using amylose-based columns).
  • Validate enantiomeric purity via polarimetry and circular dichroism.
  • Compare in vitro/in vivo activity of isolated enantiomers using dose-matched experiments .

Q. What computational models are most effective for predicting Juvocimene I’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

Integrate multi-scale modeling:

  • Molecular docking for target binding affinity.
  • QSAR models for metabolic stability predictions.
  • Physiologically based pharmacokinetic (PBPK) simulations for tissue distribution. Validate predictions with in vitro CYP450 inhibition assays and hepatocyte clearance studies .

Q. How should researchers design a longitudinal study to assess Juvocimene I’s efficacy in chronic disease models?

Key considerations:

  • Define time-bound endpoints (e.g., fibrosis reduction at 6/12/18 weeks).
  • Incorporate staggered dosing cohorts to mitigate adaptive resistance.
  • Use mixed-effects models to account for inter-individual variability.
  • Include sham-treated controls and blinded histopathological assessments .

Methodological Guidelines

  • Literature Gap Analysis : Use tools like SWIFT-Review or Covidence to map existing studies and identify under-researched areas (e.g., Juvocimene I’s immunomodulatory effects) .
  • Data Contradiction Resolution : Apply Bradford Hill criteria to assess causality in conflicting results .
  • Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, including raw data deposition in public repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-4-[6-methyl-4-(2-methyl-1-propen-1-yl)-1,5,7-octatrien-1-yl]benzene
Reactant of Route 2
1-Methoxy-4-[6-methyl-4-(2-methyl-1-propen-1-yl)-1,5,7-octatrien-1-yl]benzene

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